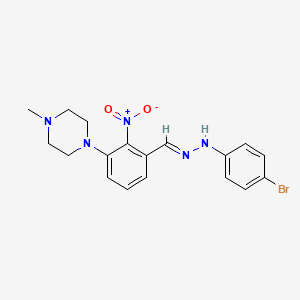![molecular formula C23H15N3 B5797644 1,3-di-3-pyridinylbenzo[f]quinoline](/img/structure/B5797644.png)
1,3-di-3-pyridinylbenzo[f]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-di-3-pyridinylbenzo[f]quinoline, also known as DPBQ, is a heterocyclic organic compound that has been widely studied for its potential applications in scientific research. DPBQ belongs to the class of quinoline derivatives and has a unique structure that makes it an interesting molecule to investigate.
Mecanismo De Acción
The mechanism of action of 1,3-di-3-pyridinylbenzo[f]quinoline is not fully understood, but it is thought to involve the inhibition of protein kinase activity. 1,3-di-3-pyridinylbenzo[f]quinoline has been shown to bind to the ATP-binding site of kinases, which prevents the transfer of phosphate groups to target proteins. This inhibition of kinase activity can lead to the suppression of cellular signaling pathways and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
1,3-di-3-pyridinylbenzo[f]quinoline has been shown to have a range of biochemical and physiological effects. In cancer cells, 1,3-di-3-pyridinylbenzo[f]quinoline has been shown to induce apoptosis and inhibit cell proliferation. 1,3-di-3-pyridinylbenzo[f]quinoline has also been shown to inhibit the activity of protein kinases, which can lead to the suppression of cellular signaling pathways. In addition, 1,3-di-3-pyridinylbenzo[f]quinoline has been investigated for its potential use as a fluorescent probe for imaging cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,3-di-3-pyridinylbenzo[f]quinoline in lab experiments is its unique structure, which makes it an interesting molecule to investigate. 1,3-di-3-pyridinylbenzo[f]quinoline has also been shown to have anti-tumor activity, which makes it a potential candidate for cancer therapy. However, there are also limitations to using 1,3-di-3-pyridinylbenzo[f]quinoline in lab experiments. 1,3-di-3-pyridinylbenzo[f]quinoline has a low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, 1,3-di-3-pyridinylbenzo[f]quinoline has been shown to have cytotoxic effects at high concentrations, which can limit its use in some experiments.
Direcciones Futuras
There are many potential future directions for research on 1,3-di-3-pyridinylbenzo[f]quinoline. One area of interest is in the development of 1,3-di-3-pyridinylbenzo[f]quinoline-based fluorescent probes for imaging cellular processes. Another area of research is in the investigation of 1,3-di-3-pyridinylbenzo[f]quinoline's anti-tumor activity and its potential use in cancer therapy. In addition, further studies are needed to fully understand the mechanism of action of 1,3-di-3-pyridinylbenzo[f]quinoline and its effects on cellular signaling pathways. Overall, 1,3-di-3-pyridinylbenzo[f]quinoline is a promising molecule for scientific research, and further studies are needed to fully explore its potential applications.
Métodos De Síntesis
The synthesis of 1,3-di-3-pyridinylbenzo[f]quinoline involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with pyridine in the presence of a base. The reaction leads to the formation of 1,3-di-3-pyridinylbenzo[f]quinoline, which can be purified by column chromatography. The yield of 1,3-di-3-pyridinylbenzo[f]quinoline is typically around 50-60%, and the purity can be confirmed by NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
1,3-di-3-pyridinylbenzo[f]quinoline has been studied extensively for its potential applications in scientific research. One of the main areas of research is in the field of cancer biology, where 1,3-di-3-pyridinylbenzo[f]quinoline has been shown to have anti-tumor activity. 1,3-di-3-pyridinylbenzo[f]quinoline has also been studied for its potential use as a fluorescent probe for imaging cellular processes. In addition, 1,3-di-3-pyridinylbenzo[f]quinoline has been investigated for its ability to inhibit protein kinase activity, which is important in many cellular signaling pathways.
Propiedades
IUPAC Name |
1,3-dipyridin-3-ylbenzo[f]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3/c1-2-8-19-16(5-1)9-10-21-23(19)20(17-6-3-11-24-14-17)13-22(26-21)18-7-4-12-25-15-18/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKBUQBAOJXGDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=CN=CC=C4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dipyridin-3-ylbenzo[f]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-2-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5797567.png)
![N,N-diethyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5797580.png)
![N-{4-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}acetamide](/img/structure/B5797583.png)
![N'-(3-chloro-4-fluorophenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5797618.png)
![N-allyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5797622.png)
![4-[({[(3-acetylphenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B5797627.png)
![N-(4-ethoxyphenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5797628.png)
![N-(2,5-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5797634.png)
![methyl {[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5797635.png)
![2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-phenylacetamide](/img/structure/B5797640.png)
![ethyl 4-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}benzoate](/img/structure/B5797649.png)
![2-[4-(4-chlorophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5797651.png)
![methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5797652.png)